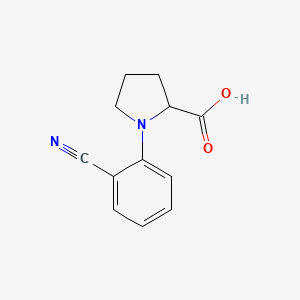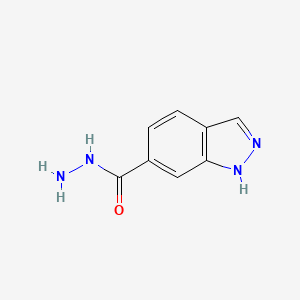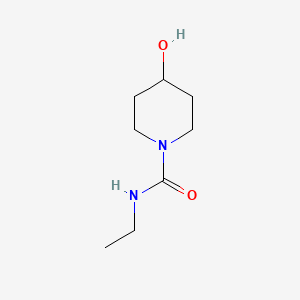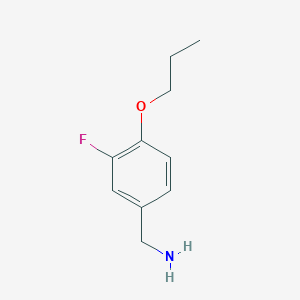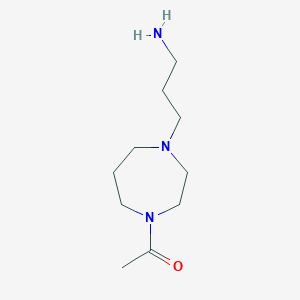
3-(4-Acetyl-1,4-diazepan-1-YL)propan-1-amine
説明
3-(4-Acetyl-1,4-diazepan-1-YL)propan-1-amine, also known as 4-Acetyl-1,4-diazepan-1-amine, is a synthetic compound commonly used in scientific research. It is a derivative of the amino acid alanine and is a member of the diazepane family. 4-Acetyl-1,4-diazepan-1-amine is a white, crystalline solid with a melting point of 135-137°C and a boiling point of 264-266°C. It is soluble in water and ethanol, and is insoluble in benzene.
作用機序
3-(4-Acetyl-1,4-diazepan-1-YL)propan-1-amine-diazepan-1-amine acts as a central nervous system depressant. It is thought to act as a GABA agonist, meaning it binds to the GABA receptors in the brain and increases the activity of the inhibitory neurotransmitter GABA. This causes the brain to become less active, leading to a decrease in anxiety and an increase in relaxation.
Biochemical and Physiological Effects
This compound-diazepan-1-amine has been shown to have a number of biochemical and physiological effects. It has been shown to reduce anxiety and stress, as well as to have an analgesic effect. It has also been shown to have an anti-inflammatory effect, to reduce the symptoms of depression, and to act as a sedative.
実験室実験の利点と制限
The main advantage of using 3-(4-Acetyl-1,4-diazepan-1-YL)propan-1-amine-diazepan-1-amine in laboratory experiments is that it is relatively easy to synthesize and is relatively stable. It is also relatively non-toxic, making it safe to use in laboratory experiments. The main limitation is that it is not as potent as some other diazepane derivatives, so it may not be suitable for some experiments.
将来の方向性
Future research on 3-(4-Acetyl-1,4-diazepan-1-YL)propan-1-amine-diazepan-1-amine could focus on exploring its potential as a therapeutic agent. Studies could be done to investigate its effects on anxiety, depression, and pain. It could also be studied to determine its potential as an analgesic, anti-inflammatory, and sedative. Additionally, research could be done to investigate the molecular mechanisms behind its effects on the brain, as well as its potential therapeutic effects. Furthermore, research could be done to investigate its potential as a drug delivery system, as well as its potential to be used in combination with other drugs. Finally, research could be done to investigate its potential as an anti-tumor agent.
科学的研究の応用
3-(4-Acetyl-1,4-diazepan-1-YL)propan-1-amine-diazepan-1-amine is used in scientific research to study the effects of diazepane derivatives on the central nervous system. It is used to investigate the effects of drugs on the brain, as well as to study the effects of drugs on the cardiovascular system. It is also used in the study of the pharmacokinetics and pharmacodynamics of drugs, and to study the effects of drugs on the immune system.
特性
IUPAC Name |
1-[4-(3-aminopropyl)-1,4-diazepan-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O/c1-10(14)13-7-3-6-12(8-9-13)5-2-4-11/h2-9,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRLPARYNACLMET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCN(CC1)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



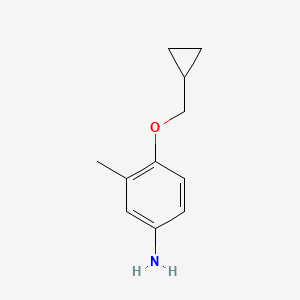

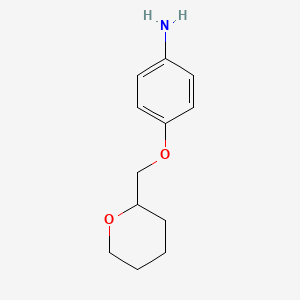

![1-[5-Fluoro-2-(2-methoxyethoxy)-phenyl]-ethylamine](/img/structure/B1386118.png)
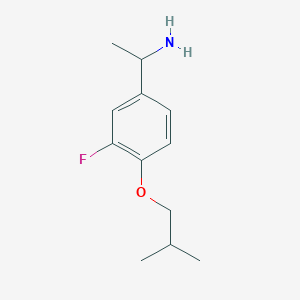
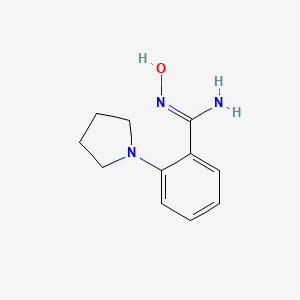

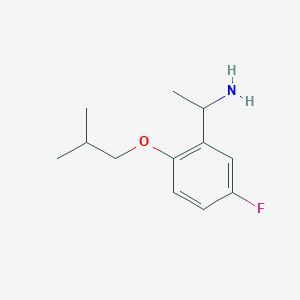
![(Cyclopropylmethyl)[1-(4-methoxyphenyl)ethyl]amine](/img/structure/B1386126.png)
